1,7-Dideaza ddATP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

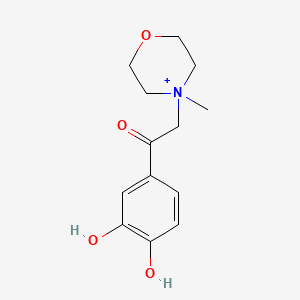

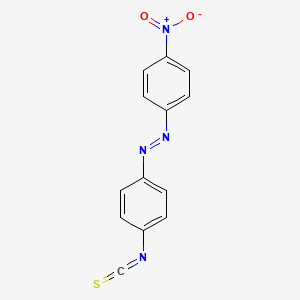

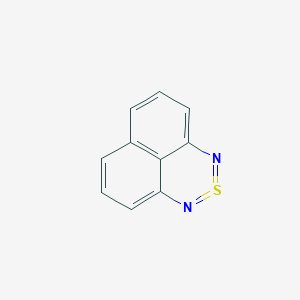

1,7-Dideaza ddATP is a modified nucleotide analog, specifically a dideoxynucleotide. It is structurally similar to adenosine triphosphate but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which prevents the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is primarily used in molecular biology, particularly in DNA sequencing and as a chain-terminating inhibitor of DNA polymerase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dideaza ddATP typically involves multiple steps, starting from commercially available nucleoside precursors. The general synthetic route includes:

Protection of Functional Groups: Protecting groups are added to the nucleoside to prevent unwanted reactions at specific sites.

Deoxygenation: The 2’ and 3’ hydroxyl groups on the ribose sugar are removed through a series of chemical reactions, often involving reagents like triethylsilane and trifluoroacetic acid.

Phosphorylation: The nucleoside is then phosphorylated to form the triphosphate. This step usually involves the use of phosphorus oxychloride (POCl3) and pyrophosphate.

Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dideaza ddATP can undergo various chemical reactions, including:

Oxidation: Although less common, oxidation reactions can occur under specific conditions, altering the nucleotide’s structure.

Reduction: Reduction reactions are rare due to the stability of the nucleotide’s structure.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Nucleophiles such as ammonia (NH3) or hydroxide ions (OH-) in aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1,7-Dideaza ddATP has several applications in scientific research:

DNA Sequencing: It is used as a chain-terminating nucleotide in Sanger sequencing, allowing for the determination of DNA sequences.

Polymerase Chain Reaction (PCR): It can be used in PCR to study the effects of chain termination on DNA amplification.

Drug Development: Research into antiviral and anticancer therapies often involves studying the effects of nucleotide analogs like this compound on cellular processes.

Biochemical Studies: It is used to investigate the mechanisms of DNA polymerases and other enzymes involved in DNA replication and repair.

Mechanism of Action

1,7-Dideaza ddATP exerts its effects by incorporating into a growing DNA strand during replication. Due to the absence of the 2’ and 3’ hydroxyl groups, it prevents the addition of subsequent nucleotides, effectively terminating the DNA chain. This mechanism is particularly useful in DNA sequencing and studying the function of DNA polymerases.

Comparison with Similar Compounds

Similar Compounds

2’,3’-Dideoxyadenosine (ddA): Another dideoxynucleotide used in DNA sequencing.

2’,3’-Dideoxycytidine (ddC): Used in antiviral therapies, particularly for HIV.

2’,3’-Dideoxyinosine (ddI): Also used in antiviral treatments.

Uniqueness

1,7-Dideaza ddATP is unique due to its specific structural modifications, which confer distinct properties compared to other dideoxynucleotides. Its ability to terminate DNA chains without the 2’ and 3’ hydroxyl groups makes it particularly valuable in sequencing and biochemical studies.

Properties

CAS No. |

132062-42-1 |

|---|---|

Molecular Formula |

C12H18N3O11P3 |

Molecular Weight |

473.21 g/mol |

IUPAC Name |

[[(2S,5R)-5-(4-aminopyrrolo[2,3-b]pyridin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H18N3O11P3/c13-10-3-5-14-12-9(10)4-6-15(12)11-2-1-8(24-11)7-23-28(19,20)26-29(21,22)25-27(16,17)18/h3-6,8,11H,1-2,7H2,(H2,13,14)(H,19,20)(H,21,22)(H2,16,17,18)/t8-,11+/m0/s1 |

InChI Key |

VETSIQFAWRIUKL-GZMMTYOYSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)N |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)

![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)

![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)